高氯酸镱(III)

描述

Synthesis Analysis

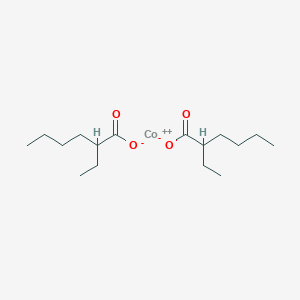

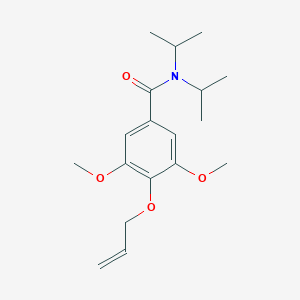

Ytterbium(III) perchlorate can be synthesized through reactions involving ytterbium salts and perchloric acid or its salts. One approach includes reacting ytterbium perchlorate with organic ligands, such as pyridine betaine, in water, leading to complexes with specific structural arrangements (Wu et al., 1998). Another method involves crystallizing ytterbium perchlorate with water to form triperchloratoytterbium(III) monohydrate, showcasing the compound's ability to form coordination networks (Belin et al., 1996).

Molecular Structure Analysis

The molecular structure of ytterbium(III) perchlorate complexes reveals diverse coordination environments for the ytterbium ion, influenced by the nature of the ligands and the solvent system used in the synthesis. The crystal structure of dimeric tetraquadipyridinioacetateytterbium(III) perchlorate exhibits an eight-coordinate dodecahedral arrangement around ytterbium(III) ions, highlighting the versatile coordination chemistry of ytterbium (Wu et al., 1998).

Chemical Reactions and Properties

Ytterbium(III) perchlorate participates in various chemical reactions, forming complexes with different ligands. These reactions are instrumental in synthesizing new materials and studying ytterbium's chemical behavior. The compound's ability to act as a catalyst or reactant in organic transformations highlights its chemical versatility.

Physical Properties Analysis

The physical properties of ytterbium(III) perchlorate, such as solubility, density, and melting point, are crucial for its handling and application in research. These properties can be significantly affected by the compound's hydration state and the presence of coordinating ligands.

Chemical Properties Analysis

The chemical properties of ytterbium(III) perchlorate, including reactivity with various organic and inorganic compounds, oxidation states, and coordination behavior, offer insights into its potential applications in catalysis, materials science, and coordination chemistry. Its interaction with ligands and other metals can lead to the formation of complexes with unique structures and properties.

- (Wu et al., 1998) - Study on the crystal structure of dimeric tetraquadipyridinioacetateytterbium(III) perchlorate.

- (Belin et al., 1996) - Analysis of triperchloratoytterbium(III) monohydrate's crystal structure.

科学研究应用

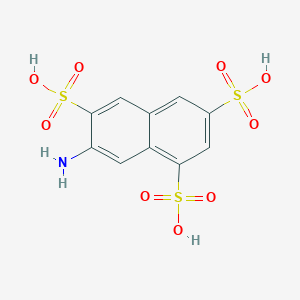

晶体结构分析: 吴等人(1998年)对二聚四水二吡啶乙酸盐镱(III)高氯酸盐的研究揭示了镱(III)离子周围的八配位近似十二面体排列。这项研究有助于理解镱化合物的复杂晶体结构(Wu、Gu、Yin、Deng和Zeng,1998年)。

理论研究: Lakehal等人(2013年)使用密度泛函理论对镱三螯合物(包括高氯酸镱(III))进行了理论研究。他们的发现提供了对镱-氧键离子和共价性质的见解(Lakehal、Ouddai、Hannachi和Bououdina,2013年)。

极谱分析: Cokal和Wise(1966年)的研究重点是乙腈中镱的极谱,特别是检查了高氯酸盐溶液中从三价离子到二价离子的还原(Cokal和Wise,1966年)。

配位化合物: Belin等人(1996年)确定了三高氯酸镱(III)一水合物的晶体结构,突出了其独特的配位化合物结构(Belin、Favier、Pascal和Tillard-Charbonnel,1996年)。

氢氧化物络合物稳定性: Kragten和Decnop-Weever(1982年)对高氯酸盐介质中的氢氧化镱(III)的研究提供了有关氢氧化镱单核物种稳定性常数的宝贵数据(Kragten和Decnop-Weever,1982年)。

抗氧化和DNA结合: Wu等人(2015年)探讨了双核镱(III)配合物的抗氧化和DNA结合特性,有助于理解镱化合物在生物系统中的作用(Wu、Pan、Bai、Wang、Kong、Shi、Zhang和Wang,2015年)。

光谱和电化学研究: Gau和Sun(1996年)以及Castrillejo等人(2011年)的研究提供了对镱在各种介质(包括高氯酸盐溶液)中的电化学行为和光谱性质的见解(Gau和Sun,1996年);(Castrillejo、Fernández、Medina、Vega和Barrado,2011年)。

医学影像: Pan等人(2012年)研究了镱纳米胶体用于光谱CT成像,突出了镱化合物在先进医学成像技术中的潜力(Pan、Schirra、Senpan、Schmieder、Stacy、Roessl、Thran、Wickline、Proska和Lanza,2012年)。

安全和危害

Ytterbium(III) perchlorate is considered hazardous. It may cause fire or explosion as it is a strong oxidizer. It also causes skin irritation and serious eye irritation. It may cause respiratory irritation .

Relevant Papers One relevant paper discusses the design and synthesis of biocompatible Yb3+ complexes for near-infrared (NIR) living cell imaging . Another paper discusses the human health effects of perchlorate, indicating that perchlorate pollution is still a relevant and prevailing topic .

属性

IUPAC Name |

ytterbium(3+);triperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClHO4.Yb/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLUCZZRGYSITMV-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

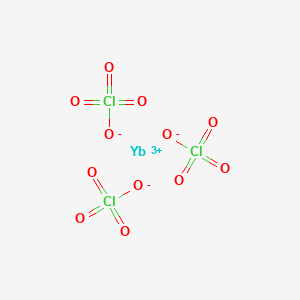

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Yb+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

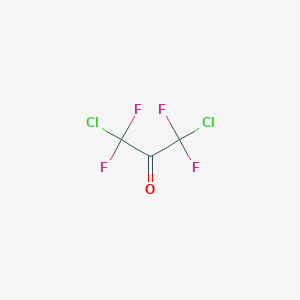

Molecular Formula |

Cl3O12Yb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ytterbium(III) perchlorate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。